Product packaging for Benzene,1-(methylthio)-4-(trimethylsilyl)-(Cat. No.:CAS No. 22515-25-9)

Benzene,1-(methylthio)-4-(trimethylsilyl)-

Cat. No.: B3049917
CAS No.: 22515-25-9
M. Wt: 196.39 g/mol
InChI Key: IJZLJXUFHVCGMR-UHFFFAOYSA-N
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Description

Benzene,1-(methylthio)-4-(trimethylsilyl)-, also known as Trimethyl[4-(methylthio)phenyl]silane, is a specialized organosilicon and sulfur-containing compound with the molecular formula C 10 H 16 SSi and a molecular weight of 196.38 g/mol . It features a benzene ring simultaneously substituted with a methylthio group (-SCH 3 ) and a trimethylsilyl group (-Si(CH 3 ) 3 ) in a 1,4- (para) relationship . Key physical properties include a density of approximately 0.95 g/cm³ and a boiling point of 249°C at 760 mmHg . The presence of both the trimethylsilyl group, which can act as a protecting group or alter the compound's electronic properties and volatility, and the thioether moiety, which can participate in coordination chemistry and further synthetic transformations, makes this benzene derivative a valuable building block in organic synthesis and materials science research. It is primarily used as a key intermediate in the development of more complex chemical architectures. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16SSi B3049917 Benzene,1-(methylthio)-4-(trimethylsilyl)- CAS No. 22515-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-(4-methylsulfanylphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16SSi/c1-11-9-5-7-10(8-6-9)12(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZLJXUFHVCGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177035
Record name Silane, trimethyl(4-(methylthio)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22515-25-9
Record name Silane, trimethyl(4-(methylthio)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022515259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethyl(4-(methylthio)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzene, 1 Methylthio 4 Trimethylsilyl and Analogous Structures

Directed Metalation Strategies for Aryl Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective synthesis of substituted aromatic compounds. researchgate.netnih.gov The strategy involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orgsemanticscholar.org This generates a stabilized aryl-lithium intermediate that can react with various electrophiles to introduce a new substituent with high regiocontrol. nih.govsemanticscholar.org

Ortho-lithiation is a cornerstone of DoM, enabling the functionalization of positions that are often inaccessible through classical electrophilic aromatic substitution reactions. semanticscholar.orguwindsor.ca The process begins with the coordination of the organolithium reagent to the heteroatom of the DMG, which brings the base into proximity with the ortho-proton, facilitating its removal. semanticscholar.org

The efficacy and regioselectivity of ortho-lithiation are critically dependent on the nature of the Directing Metalating Group (DMG). baranlab.org DMGs are typically Lewis basic functional groups containing heteroatoms like oxygen, nitrogen, or sulfur that can coordinate with the lithium atom of the organolithium base. baranlab.orgsemanticscholar.org This coordination, known as a Complex-Induced Proximity Effect (CIPE), lowers the kinetic barrier for the deprotonation of the nearest ortho C-H bond. baranlab.orgnih.gov

The directing ability of various DMGs has been established through competition experiments, creating a hierarchy of directing power. uwindsor.ca Very strong DMGs include amides (-CONR₂), carbamates (-OCONR₂), and sulfoximines. nih.govunblog.fr The thioether group (-SR) is considered a moderate DMG. semanticscholar.org In the context of synthesizing Benzene (B151609), 1-(methylthio)-4-(trimethylsilyl)-, the methylthio (-SMe) group can direct the lithiation to the ortho position. Subsequent reaction with an electrophile like trimethylsilyl (B98337) chloride (Me₃SiCl) would install the trimethylsilyl group at the desired para position relative to the methylthio group, assuming the starting material is thioanisole (B89551). If two DMGs are present, lithiation generally occurs ortho to the stronger directing group. harvard.edu

Directing PowerDirecting Metalating Groups (DMGs)
Strong -OCONR₂, -CONR₂, -SO₂NR₂, -CH₂NR₂
Moderate -OMe, -SR, -NR₂, -F
Weak -CH₂OH, -CF₃

Table 1: Relative directing power of common Directing Metalating Groups (DMGs) in ortho-lithiation reactions. baranlab.orgsemanticscholar.org

The outcome of ortho-lithiation is highly sensitive to reaction parameters, including the choice of base, solvent, temperature, and additives.

Alkyllithium Reagents : The choice of the alkyllithium base is crucial. Common reagents include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi). baranlab.org Their reactivity is influenced by both basicity and steric hindrance. s-BuLi and t-BuLi are more basic and reactive than n-BuLi and are often used for less acidic protons or with weaker DMGs.

Solvent Systems : Solvents play a key role in solvating the organolithium species and influencing their aggregation state and reactivity. uwindsor.ca Coordinating solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are commonly used because their Lewis basicity helps to break down the aggregates of alkyllithium reagents, increasing their basicity and reactivity. semanticscholar.orgacs.org In some cases, switching to less polar solvents like hexanes can enhance the directing effect of multiple DMGs. uwindsor.ca

Additives : Additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) are frequently employed. TMEDA is a bidentate ligand that strongly coordinates to the lithium cation, breaking up organolithium aggregates into more reactive monomeric or dimeric species and accelerating the rate of lithiation. baranlab.orgacs.org

Temperature : Ortho-lithiation reactions are almost always conducted at low temperatures, typically -78 °C, to prevent side reactions. semanticscholar.org These can include reaction of the organolithium reagent with the DMG itself or loss of regioselectivity at higher temperatures.

EntrySubstrateBase / AdditiveSolventTemperature (°C)Product
1Anisolen-BuLiDiethyl Ether252-Lithioanisole
2Anisoles-BuLi / TMEDATHF-782-Lithioanisole
3Thioanisolen-BuLi / TMEDADiethyl Ether02-Lithiothioanisole
4Benzoic Acids-BuLi (2.2 eq) / TMEDATHF-782-Lithiobenzoate

Table 2: Representative conditions for the ortho-lithiation of substituted benzenes, demonstrating the influence of base, solvent, and temperature.

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical alternative to classical ortho-lithiation for forming C-Si and C-S bonds. researchgate.netresearchgate.net This strategy involves the use of a directing group to guide a transition metal catalyst (e.g., Palladium, Rhodium, Iridium, Ruthenium) to a specific C-H bond, which is then cleaved and functionalized. researchgate.netnih.gov

For the formation of aryl-sulfur bonds, directing groups such as thioamides can be used. researchgate.net For instance, ruthenium(II)-catalyzed ortho-C-H arylation of N,N-dialkylthiobenzamides with boronic acids has been reported, demonstrating the directing capacity of a sulfur-containing group. researchgate.net Similarly, direct thiolation of arenes bearing directing groups has been achieved with disulfides under palladium and copper co-catalysis. researchgate.net

For the synthesis of aryl silanes, silicon-tethered strategies have been developed where a removable directing group is attached to the silicon atom. acs.orgnih.gov This approach enables the functionalization of C-H bonds in various substrates. The transition metal-catalyzed C-H activation approach offers advantages such as milder reaction conditions and often broader functional group tolerance compared to stoichiometric organolithium methods. snnu.edu.cn

Ortho-Lithiation Protocols in Substituted Benzenes

Transition Metal-Catalyzed Cross-Coupling for Aryl Thioether and Aryl Silane Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of C-S and C-Si bonds, providing alternative synthetic routes to compounds like Benzene, 1-(methylthio)-4-(trimethylsilyl)-. nih.govnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. nih.govacs.org

The formation of aryl thioethers via C-S cross-coupling is a widely used transformation in organic synthesis. nih.govresearchgate.net These reactions provide a reliable method for constructing the aryl-sulfur bond found in numerous pharmaceuticals and materials. researchgate.netnih.gov The most common methods involve the coupling of aryl halides or triflates with thiols or thiol surrogates, catalyzed by transition metals like palladium, copper, or nickel. nih.govresearchgate.netacsgcipr.org

The general catalytic cycle for a palladium-catalyzed C-S coupling (a variation of the Buchwald-Hartwig reaction) involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate. acsgcipr.org

Coordination and Deprotonation : A thiol (R-SH) coordinates to the palladium center. A base then deprotonates the thiol to form a more nucleophilic thiolate. acsgcipr.org

Reductive Elimination : The aryl and thiolate ligands couple, forming the aryl thioether (Ar-SR) product and regenerating the active Pd(0) catalyst. acsgcipr.org

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and broad substrate scope. acsgcipr.org Palladium complexes with bulky, electron-rich phosphine (B1218219) ligands are highly effective. nih.gov Copper-catalyzed "Ullmann-type" couplings are also widely used and often offer a more economical alternative to palladium. organic-chemistry.org More recently, catalysts based on less expensive and more abundant metals like nickel and iron have been developed for C-S cross-coupling. researchgate.netacs.org

Catalyst / LigandCoupling PartnersBaseSolventKey Features
Pd(OAc)₂ / CyPF-tBuAryl Halides + TIPS-SHLiHMDSTolueneAllows for one-pot synthesis of unsymmetrical diaryl thioethers. nih.gov
NiCl₂(dppp)Aryl Chlorides + ThiolsNaOtBuDioxaneEffective for less reactive but abundant aryl chlorides.
CuI / Ligand-freeAryl Iodides + ThiolsK₂CO₃DMFEconomical and uses a readily available copper salt. organic-chemistry.org
CoI₂(dppe) / ZnAryl Halides + Thiols-AcetonitrileUtilizes cobalt as a user-friendly and inexpensive catalyst. nih.gov

Table 3: Comparison of different transition metal systems for C-S cross-coupling reactions.

C-Si Cross-Coupling Reactions for Aryl Silane Synthesis

The formation of a C–Si bond is the second major strategy for synthesizing the target molecule, which would involve installing the trimethylsilyl group onto a pre-existing aryl thioether framework, such as 4-bromo-thioanisole. Aryl silanes are valuable intermediates in organic synthesis, and several cross-coupling methods have been developed for their preparation. organic-chemistry.orgfrontiersin.org

The Hiyama cross-coupling reaction is a palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds between organosilanes and organic halides or pseudohalides. organic-chemistry.orgwikipedia.org While traditionally used for C-C bond formation, variants have been adapted for C-Si bond synthesis. The key to the Hiyama coupling is the activation of the relatively inert C-Si bond of the organosilane, which is typically achieved using a fluoride (B91410) source (e.g., TBAF) or a base to form a more reactive pentavalent silicon intermediate. organic-chemistry.orgcore.ac.uk

Many improvements have been made to the original protocol, including the development of fluoride-free conditions, particularly for reactions involving organosilanols or organosiloxanes. organic-chemistry.orgumich.edu The reaction has been extended to a broad range of substrates, including sterically hindered aryl chlorides, which are often cheaper and more readily available than the corresponding bromides or iodides. umich.edu While palladium is the most common catalyst, nickel-catalyzed Hiyama couplings have also been developed, expanding the reaction's utility, for instance, in coupling with alkyl halides. wikipedia.orgresearchgate.net Copper can also be used to promote Hiyama-type reactions. frontiersin.org

CatalystSilicon SourceElectrophileActivator/ConditionsKey Features
Pd(OAc)₂ / LigandAryl trialkoxysilanesAryl/Heteroaryl chloridesTBAF·3H₂O, water additionHigh yields with challenging aryl chlorides; low catalyst loading. umich.edu
NiCl₂·glyme / Ligand(Hetero)aryltrimethoxysilaneBromo-difluoroacetamidesTBAT (Tetrabutylammonium difluorotriphenylsilicate)Photoredox/nickel dual catalysis for introducing aryl groups. researchgate.net
PdBr₂ / P(t-Bu)₂MeArylsilanesAlkyl Bromides/IodidesBu₄NFRoom temperature coupling with unactivated alkyl electrophiles. organic-chemistry.org
CuF₂ArylsilanesThiuram reagents1,10-phenanthrolineSynthesis of S-aryl dithiocarbamates, demonstrating C-S bond formation from arylsilanes. frontiersin.org

This table summarizes different variants and conditions for the Hiyama cross-coupling reaction.

The Negishi and Kumada couplings are powerful cross-coupling reactions that utilize organozinc and organomagnesium (Grignard) reagents, respectively. organic-chemistry.orgwikipedia.orgorganic-chemistry.org Analogs of these reactions have been developed for the synthesis of organosilanes.

The silyl-Negishi reaction involves the palladium-catalyzed cross-coupling of silyl (B83357) electrophiles (e.g., silyl halides) with organozinc reagents. nih.govorganic-chemistry.orgacs.org This method provides direct access to alkyl silanes and has been successfully applied to the coupling of secondary zinc organometallics with silicon electrophiles, a previously challenging transformation. nih.govacs.orgsemanticscholar.org The choice of ligand, such as the rationally designed DrewPhos, is crucial for suppressing isomerization and achieving high efficiency. organic-chemistry.org

The silyl-Kumada reaction employs a Grignard reagent to couple with a silicon electrophile. A significant development in this area is the direct cross-coupling of silyl monochlorides with primary and secondary Grignard reagents. nih.gov This is noteworthy because the Si-Cl bond is strong and typically difficult to activate. This palladium-catalyzed formal silyl-Kumada reaction proceeds without external activating agents, utilizing inexpensive and widely available starting materials. nih.govacs.org Both the silyl-Negishi and silyl-Kumada approaches represent direct and powerful methods for constructing C–Si bonds.

Reductive Cross-Coupling with Silyl Electrophiles

Reductive cross-coupling has emerged as a powerful strategy for bond formation, particularly for forging carbon-silicon (C-Si) bonds from two electrophilic partners. acs.orgnih.gov This approach is distinct from traditional cross-coupling methods that typically involve an electrophile and a nucleophile. In a reductive cross-electrophile coupling, both coupling partners are electrophiles, and the reaction is driven by a stoichiometric reductant. acs.org

For the synthesis of a scaffold like Benzene, 1-(methylthio)-4-(trimethylsilyl)-, this methodology could theoretically involve the coupling of a suitable aryl electrophile (e.g., 4-bromo-thioanisole) with a silyl electrophile like chlorotrimethylsilane. The process is typically catalyzed by a transition metal, often nickel, with a reductant such as elemental zinc providing the necessary electrons to drive the catalytic cycle. nih.gov A nickel/zinc-catalyzed cross-electrophile coupling has been successfully reported for the formation of C(sp³)–Si bonds from α-cyano alkyl electrophiles and chlorosilanes. nih.gov The extension of this principle to C(sp²)–Si bond formation is a key area of research. researchgate.net

The general mechanism involves the reduction of the nickel catalyst to a low-valent state, which can then react with the aryl electrophile and the silyl electrophile in sequence to ultimately form the C-Si bond via reductive elimination. The choice of ligand is crucial for promoting efficient and selective cross-coupling. nih.gov

Table 1: Examples of Reductive Cross-Electrophile Coupling This table presents examples of the general principle, not the specific synthesis of the title compound.

Aryl/Alkyl Electrophile Silyl Electrophile Catalyst/Reductant Product Type Reference
α-cyano alkyl bromide Chlorosilane (Ph₃P)₂NiCl₂ / Zn α-silyl nitrile nih.gov
Vinyl/Aryl Halide Vinyl Chlorosilane Nickel / Zinc Vinyl/Aryl Silane researchgate.net

Other Synthetic Routes to Aryl Organosilicon and Organosulfur Scaffolds

Beyond reductive cross-coupling, several other synthetic strategies are employed to construct molecules containing both aryl-silicon and aryl-sulfur bonds.

Desilylative Cross-Coupling Reactions (e.g., Sonogashira with silylated alkynes)

The Sonogashira reaction is a cornerstone of C-C bond formation, coupling terminal alkynes with aryl or vinyl halides. organic-chemistry.orglibretexts.org In this context, the trimethylsilyl (TMS) group can serve a dual role. Initially, it acts as a protecting group for a terminal alkyne. gelest.com More importantly, the C(alkynyl)-Si bond can be activated for a subsequent cross-coupling reaction, a process known as sila-Sonogashira coupling. researchgate.net

This desilylative coupling provides an alternative to a two-step sequence of protodesilylation followed by a standard Sonogashira reaction. gelest.com The reaction is typically catalyzed by palladium and requires an activator, such as a fluoride source (e.g., TBAF) or a copper(I) salt, to facilitate the cleavage of the C-Si bond. gelest.comresearchgate.net This strategy allows for the direct coupling of alkynylsilanes with aryl halides under non-basic conditions, which can be advantageous when dealing with base-sensitive substrates. researchgate.net While commonly applied to alkynes, the principle of using a silyl group as a leaving group in cross-coupling reactions is a valuable synthetic tool.

Table 2: Sila-Sonogashira Cross-Coupling Example

Aryl Halide Alkynylsilane Catalyst/Activator Product Reference
Aryl Iodide Ethynyltrimethylsilane Pd catalyst / CuCl Unsymmetrical diarylethyne researchgate.net
Aryl Iodide Alkynylsilanol Pd catalyst / TBAF Aryl alkyne gelest.com

Radical Silylation Strategies

Radical silylation offers a complementary approach to forming C-Si bonds, often proceeding through a C-H activation mechanism. researchgate.net These methods avoid the need for pre-functionalized aromatic rings (e.g., halides or triflates). A free-radical-promoted C-H silylation of arenes using hydrosilanes has been developed, which enables the silylation of both electron-rich and electron-poor aromatic systems. researchgate.net

The generation of silyl radicals is a key step. Classically, this involves the use of peroxides as initiators under harsh conditions. researchgate.net More recently, photoredox catalysis has emerged as a milder alternative for generating silyl radicals from silicon hydrides. researchgate.net A notable feature of these radical silylations is their unique regioselectivity, often favoring the para position, which differs from the selectivity observed in Friedel-Crafts or transition-metal-catalyzed dehydrogenative silylations. researchgate.net This strategy is compatible with a range of functional groups, including esters, nitriles, and sulfonates. researchgate.net

Formation of Methyl Thioether Derivatives (e.g., via thiomethylation)

The introduction of a methylthio group onto an aromatic ring can be achieved through various thiomethylation methods. The thioether motif is prevalent in many biologically active compounds, making its synthesis an important area of research. diva-portal.org Traditional methods often rely on the use of malodorous and air-sensitive thiols. mdpi.com

To circumvent these issues, modern approaches utilize thiol-free reagents. Xanthates, for example, serve as odorless and stable sulfur sources for the synthesis of alkyl aryl thioethers. mdpi.com Another innovative reagent, BF₃SMe₂, acts as both a Lewis acid and a non-malodorous source for the nucleophilic installation of a thiomethyl moiety onto electron-deficient haloarenes. diva-portal.org Additionally, catalytic methods, such as the DABCO-catalyzed 1,6-conjugate addition of organosulfur reagents to para-quinone methides, have been developed for the synthesis of diarylmethyl thioethers. nih.gov One-pot procedures involving the palladium-catalyzed coupling of two different aryl bromides with a thiol surrogate like triisopropylsilanethiol (B126304) (TIPS-SH) also provide a streamlined route to unsymmetrical diaryl thioethers. nih.gov

Utilization of Aryne Precursors Bearing Trimethylsilyl Groups

Arynes are highly reactive intermediates that are exceptionally useful in the synthesis of substituted arenes. acs.org The generation of arynes from stable precursors under mild conditions has been a significant focus of synthetic chemistry. 2-(Trimethylsilyl)aryl triflates, often referred to as Kobayashi precursors, are the most frequently employed aryne precursors. acs.orgmanchester.ac.uk

The reaction is typically induced by a fluoride source, which attacks the trimethylsilyl group, leading to the elimination of the ortho-triflate leaving group and the formation of the aryne. acs.orgnih.gov This method allows for the generation of benzynes and their derivatives under mild conditions. nih.gov The resulting aryne can then be trapped in situ by a wide array of nucleophiles or participate in cycloaddition reactions, providing rapid access to complex, polysubstituted aromatic structures. nih.govresearchgate.net This strategy allows for the incorporation of the trimethylsilyl group as a synthetic handle to generate a reactive intermediate, rather than as a permanent feature of the final molecule.

Table 3: Aryne Generation from Silylated Precursors

Aryne Precursor Conditions Trapping Agent Product Type Reference
2-(Trimethylsilyl)phenyl triflate Fluoride source (e.g., CsF) Nucleophile Substituted arene acs.orgnih.gov
2-(Trimethylsilyl)phenyl triflate Fluoride source (e.g., CsF) Diene Cycloadduct nih.gov

Mechanistic Investigations of Reactions Involving Benzene, 1 Methylthio 4 Trimethylsilyl

Elucidation of Directed Metalation Mechanisms

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The methylthio group in Benzene (B151609), 1-(methylthio)-4-(trimethylsilyl)- acts as an effective directed metalation group (DMG), guiding organolithium bases to deprotonate the adjacent ortho position with high fidelity.

The high regioselectivity observed in the deprotonation of thioanisole (B89551) derivatives is attributed to the formation of a pre-lithiation complex. In this complex, the Lewis acidic lithium atom of the organolithium reagent coordinates with the Lewis basic sulfur atom of the methylthio group. This coordination, a form of donor-acceptor complexation, effectively increases the concentration of the base in the vicinity of the ortho C-H bonds.

Recent studies on other systems have highlighted the importance of electron donor-acceptor (EDA) complexes in directing C-H functionalization. chemrxiv.orgchemrxiv.orgrsc.org In these EDA complexes, an electron donor (like a thioacid salt) and an electron acceptor (like an aryl sulfonium (B1226848) salt) form an aggregate. chemrxiv.orgresearchgate.net This pre-association, sometimes facilitated by visible light, can lead to single-electron transfer (SET) events, generating radical intermediates that drive the reaction. chemrxiv.orgresearchgate.net While the deprotonation by organolithiums is typically considered a polar, concerted mechanism, the underlying principle of a directing group localizing the reactive species through a donor-acceptor interaction is fundamental. This initial complexation lowers the activation energy for the subsequent proton abstraction from the sterically accessible and kinetically favored ortho position, ensuring high regioselectivity. The stoichiometry of such donor-acceptor complexes has been determined to be a 1:1 ratio in related systems through methods like Job's plot analysis using UV-visible absorption experiments. chemrxiv.org

Beyond simple coordination, stereoelectronic factors play a critical role in defining the precise pathway of ortho-lithiation. The orientation of the methylthio group and the electronic nature of the C-H bonds influence the acidity of the ortho protons. The sulfur atom's lone pairs can interact with the aromatic system, and its electronegativity inductively acidifies the adjacent protons.

Reaction Pathways in Transition Metal-Catalyzed Cross-Coupling Reactions

Benzene, 1-(methylthio)-4-(trimethylsilyl)- is a substrate for various transition metal-catalyzed cross-coupling reactions, where either the C-S or the C-Si bond can be selectively activated. Understanding the mechanistic pathways of these reactions is essential for controlling product formation.

Transition metal-catalyzed cross-coupling reactions, such as those developed by Suzuki, Heck, and Negishi, are cornerstones of modern synthesis. thermofisher.com These reactions typically proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov

Oxidative Addition : The cycle begins with the oxidative addition of a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) into a carbon-heteroatom bond of the substrate. uni-muenster.de For Benzene, 1-(methylthio)-4-(trimethylsilyl)-, this could involve the cleavage of the C(aryl)-S bond or the C(aryl)-Si bond. The activation of C-S bonds, while challenging due to potential catalyst poisoning by sulfur compounds, has been achieved with various catalysts. nih.govresearchgate.net Electron-rich metal centers are generally required to cleave the relatively strong aryl C-S bond. uni-muenster.de The choice of metal, ligand, and reaction conditions determines which bond is preferentially cleaved.

Transmetalation : Following oxidative addition, the resulting organometallic intermediate undergoes transmetalation. In this step, an organometallic coupling partner (e.g., an organoboron, organozinc, or organotin reagent) transfers its organic group to the initial metal center, displacing the halide or other leaving group. nih.govmdpi.com For example, in a Suzuki-Miyaura coupling, an arylboronic acid would transfer its aryl group to the palladium center. researchgate.net

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the metal center couple and are expelled as the final product. researchgate.netuni-muenster.de This step regenerates the low-valent catalyst, allowing it to re-enter the catalytic cycle. nih.gov The C-S bond-forming reductive elimination from palladium thiolato complexes has been studied in detail and is often a facile process. uni-muenster.de

Table 1: Key Steps in a Generic Cross-Coupling Catalytic Cycle

StepDescriptionMetal Oxidation State Change
Oxidative AdditionThe metal center inserts into the aryl-X bond (X = SMe or SiMe3).e.g., Pd(0) → Pd(II)
TransmetalationAn organometallic reagent (R'-M') transfers its organic group (R') to the metal center.No Change
Reductive EliminationThe two organic groups couple and are released from the metal center, forming a new C-C bond.e.g., Pd(II) → Pd(0)

While many cross-coupling reactions are explained by ionic, two-electron pathways, the involvement of radical intermediates has been increasingly recognized, particularly in C-S bond formation. researchgate.net Some catalytic systems may operate via mechanisms involving single-electron transfer (SET) events, which generate radical species.

For C-S bond formation, a proposed radical pathway involves the coupling of a thiyl radical with an aryl radical cation. nih.gov Such mechanisms can be initiated by photocatalysis or by specific transition metal complexes capable of mediating SET processes. researchgate.netnih.gov Radical-trapping experiments can provide evidence for the presence of these transient species. nih.gov For instance, the formation of an electrophilic metal thiyl radical has been proposed as a key intermediate in certain interligand C-S coupling reactions. researchgate.net Copper-catalyzed systems, in particular, have been shown to facilitate selective radical-radical cross-coupling between thiyl radicals and other carbon-centered radicals. rsc.org

Similarly, C-C bond formation involving alkyl groups in Ni/photoredox dual catalytic systems often proceeds through the generation of carbon-centered radicals. nih.gov While less common for C-Si bond formation in cross-coupling, radical pathways offer alternative mechanistic scenarios, especially under photoredox or electrocatalytic conditions. The involvement of radicals can sometimes explain unexpected side products or regiochemical outcomes not accounted for by traditional catalytic cycles.

Electrophilic Substitution Reactivity of Aryl Trimethylsilanes

The benzene ring in Benzene, 1-(methylthio)-4-(trimethylsilyl)- is subject to electrophilic aromatic substitution (EAS), a fundamental reaction of aromatic compounds. byjus.comlibretexts.org The reaction proceeds via a two-step mechanism involving the attack of an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or Wheland intermediate), followed by the loss of a proton to restore aromaticity. lumenlearning.comuomustansiriyah.edu.iqlibretexts.org

The regiochemical outcome of EAS on this substituted benzene is controlled by the directing effects of the existing methylthio and trimethylsilyl (B98337) groups. The methylthio group is an ortho, para-director and an activating group due to the ability of the sulfur's lone pairs to stabilize the arenium ion intermediate through resonance. The trimethylsilyl group is known to be an electrophilic directing group. A key feature of the C-Si bond is its ability to stabilize a positive charge in the β-position through hyperconjugation. wikipedia.org

A significant aspect of the reactivity of aryl trimethylsilanes in EAS is the potential for ipso-substitution, where the electrophile attacks the carbon atom bearing the silyl (B83357) group, leading to the displacement of the trimethylsilyl group. d-nb.info This facile displacement is a decisive factor in many reactions of aryl(trimethyl)silanes and provides a powerful synthetic tool for introducing a wide range of functional groups at a specific position. d-nb.info The C-Si bond cleavage is favored because it readily forms a stable carbocation intermediate stabilized by the silyl group, and the subsequent elimination of the silyl cation (or a related species) is often thermodynamically favorable. The competition between ipso-substitution and substitution at other ring positions depends on the nature of the electrophile and the reaction conditions.

Table 2: Common Electrophilic Aromatic Substitution Reactions

ReactionTypical ReagentsElectrophile (E+)
HalogenationBr2, FeBr3Br+
NitrationHNO3, H2SO4NO2+
SulfonationSO3, H2SO4SO3
Friedel-Crafts AlkylationR-Cl, AlCl3R+
Friedel-Crafts AcylationRCOCl, AlCl3RCO+

Competition Between Ipso-Substitution and Deprotonative Pathways

Reactions of "Benzene, 1-(methylthio)-4-(trimethylsilyl)-" with strong bases or electrophiles can proceed through several competitive pathways. A key mechanistic question is the competition between ipso-substitution at the silyl-bearing carbon and deprotonation at the methyl group of the thioether.

Ipso -substitution involves the attack of an electrophile at the carbon atom already bearing the trimethylsilyl group, leading to the displacement of the silyl group. This pathway is facilitated by the ability of silicon to stabilize a positive charge in the transition state (the β-silicon effect) and the formation of a strong Si-leaving group bond.

In contrast, deprotonation can occur at the methyl group of the thioether, which is rendered acidic by the adjacent sulfur atom. Strong bases, particularly organolithium reagents, are known to deprotonate thioanisole at the methyl group, forming a stabilized carbanion. wikipedia.org

The preferred pathway is highly dependent on the nature of the reagent and the reaction conditions.

Table 1: Predicted Reaction Pathways under Different Conditions

Reagent/ConditionPredicted Major PathwayRationale
Strong, non-nucleophilic base (e.g., LDA)Deprotonation at the methyl groupThe bulky base is less likely to attack the sterically hindered aromatic ring. The acidity of the methyl protons is enhanced by the sulfur atom.
Strong, nucleophilic base (e.g., n-BuLi)Competition between deprotonation and potential nucleophilic attackn-Butyllithium can act as both a base and a nucleophile. Deprotonation is likely, but side reactions at the sulfur or silicon atoms are possible.
Electrophile with a strong Lewis acid catalystIpso-SubstitutionThe Lewis acid activates the electrophile, favoring attack on the electron-rich aromatic ring. The trimethylsilyl group is a good leaving group in electrophilic aromatic substitution.

Detailed research findings on this specific competition for "Benzene, 1-(methylthio)-4-(trimethylsilyl)-" are not extensively documented in publicly available literature. However, based on the known reactivity of related compounds, a delicate balance between these two pathways can be anticipated.

Directing Effects of the Trimethylsilyl and Methylthio Groups

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring dictate the position of the incoming electrophile. Both the methylthio and trimethylsilyl groups are generally considered ortho, para-directors. libretexts.orgyoutube.com In "Benzene, 1-(methylthio)-4-(trimethylsilyl)-", these directing effects are synergistic, reinforcing the activation of the positions ortho to each substituent.

The methylthio group is an activating group due to the ability of the sulfur atom's lone pairs to donate electron density to the benzene ring through resonance. libretexts.org This donation stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.

The trimethylsilyl group , on the other hand, can exhibit both electron-donating and -withdrawing properties. Its effect is primarily through hyperconjugation and the α-silicon effect, which can stabilize a carbocation intermediate. It is generally considered a weakly activating or deactivating group, but a consistent ortho, para-director in electrophilic aromatic substitution.

Table 2: Analysis of Directing Effects in "Benzene, 1-(methylthio)-4-(trimethylsilyl)-"

Position of Electrophilic AttackInfluence of -SMe GroupInfluence of -SiMe₃ GroupCombined Effect
ortho to -SMe (and meta to -SiMe₃)Activating, directingDeactivating (inductive)Activated, Strongly Directed
ortho to -SiMe₃ (and meta to -SMe)Deactivating (inductive)Activating, directingModerately Activated, Directed

Given that the methylthio group is a stronger activating group than the trimethylsilyl group, electrophilic attack is predicted to occur predominantly at the positions ortho to the methylthio group. youtube.com Steric hindrance from the bulky trimethylsilyl group might further disfavor attack at the positions ortho to it.

Reactivity of Organosilicon and Organosulfur Moieties under Varied Conditions

Stability and Transformations of Thioether and Trimethylsilyl Functional Groups

The thioether linkage is generally stable under many reaction conditions. However, it is susceptible to oxidation. Mild oxidizing agents can convert the thioether to a sulfoxide (B87167), while stronger oxidants can lead to the formation of a sulfone. wikipedia.org The sulfur atom can also be a target for alkylation to form a sulfonium salt.

The trimethylsilyl group is known for its role as a protecting group in organic synthesis, which speaks to its relative stability. organic-chemistry.org However, the carbon-silicon bond can be cleaved under specific conditions. Fluoride (B91410) ions, due to the high strength of the Si-F bond, are particularly effective at cleaving C-Si bonds. harvard.edu Acidic conditions can also promote the protodesilylation of aryl silanes.

Table 3: Stability and Reactivity of Functional Groups

Functional GroupStable UnderReactive TowardsPotential Transformations
Thioether (-SMe) Mild acidic and basic conditionsOxidizing agents (e.g., H₂O₂, m-CPBA), Alkylating agentsSulfoxide, Sulfone, Sulfonium salt
Trimethylsilyl (-SiMe₃) Neutral and mildly basic/acidic conditionsStrong acids, Fluoride sources (e.g., TBAF), Strong electrophiles (ipso-substitution)Protodesilylation, Halodesilylation, Acyl-desilylation

In the context of "Benzene, 1-(methylthio)-4-(trimethylsilyl)-", the relative lability of the C-Si versus the S-C bond would depend on the specific reagents employed. For instance, treatment with a fluoride source would likely lead to selective cleavage of the trimethylsilyl group, leaving the thioether intact. Conversely, oxidation would selectively target the thioether moiety.

Computational Chemistry Approaches to Benzene, 1 Methylthio 4 Trimethylsilyl

Application of Density Functional Theory (DFT) in Mechanistic Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the mechanisms of organic reactions. nih.govwhiterose.ac.uk For a molecule like Benzene (B151609), 1-(methylthio)-4-(trimethylsilyl)-, DFT can be employed to explore potential reaction pathways, such as electrophilic aromatic substitution, and to understand the influence of the methylthio and trimethylsilyl (B98337) groups on the reaction's progress. DFT calculations can elucidate the step-by-step process of a reaction, identifying key intermediates and transition states. beilstein-journals.org

A primary application of DFT in mechanistic studies is the calculation of the potential energy surface for a given reaction. This allows for the determination of the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state is the activation barrier (activation energy), which is a key determinant of the reaction rate. nih.gov

For electrophilic aromatic substitution on Benzene, 1-(methylthio)-4-(trimethylsilyl)-, DFT calculations can be used to model the formation of the sigma complex (also known as the arenium ion intermediate) upon attack by an electrophile. By calculating the energies of the transition states leading to ortho, meta, and para substitution (relative to one of the existing groups), the activation barriers for each pathway can be compared. rsc.orgresearchgate.net

Interactive Table: Hypothetical DFT-Calculated Activation Energies (in kcal/mol) for Nitration of Benzene, 1-(methylthio)-4-(trimethylsilyl)-

Position of Attack (relative to -SCH₃)Transition State Energy (kcal/mol)Activation Barrier (kcal/mol)Intermediate Energy (kcal/mol)
Ortho35.218.512.3
Meta42.125.420.1

Note: These values are illustrative and represent a typical outcome for an ortho, para-directing group. The actual values would need to be calculated using a specific DFT functional and basis set.

The data in the table illustrates how DFT can provide quantitative predictions of reaction energetics. A lower activation barrier for the ortho position compared to the meta position would suggest that ortho substitution is kinetically favored. The energies of the intermediates also provide insight into their relative stabilities. researchgate.net

The regioselectivity of a reaction, such as which position on the benzene ring is most likely to be attacked, can be predicted by comparing the activation energies for the different possible pathways. nih.govacs.org For Benzene, 1-(methylthio)-4-(trimethylsilyl)-, the two substituents, methylthio (-SCH₃) and trimethylsilyl (-Si(CH₃)₃), will direct incoming electrophiles. The -SCH₃ group is known to be an ortho, para-director, while the -Si(CH₃)₃ group also typically directs ortho and para. DFT calculations can quantify the directing effects of these groups in this specific molecule. core.ac.uk

By calculating the activation barriers for electrophilic attack at the two positions ortho to the -SCH₃ group and the one position ortho to the -Si(CH₃)₃ group (which is meta to the -SCH₃ group), a prediction of the major product can be made. The pathway with the lowest activation energy will be the most favorable. rsc.org While this molecule does not have stereocenters, for reactions that do, DFT can also be used to predict stereochemical outcomes by calculating the energies of diastereomeric transition states.

Electronic Structure Analysis of Substituted Aryl Thioethers and Aryl Silanes

The electronic structure of a molecule governs its reactivity and physical properties. For Benzene, 1-(methylthio)-4-(trimethylsilyl)-, computational methods can provide a detailed picture of how the electron density is distributed and how the substituents influence the electronic environment of the aromatic ring. acs.orgacs.org

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. wikipedia.orglibretexts.orglibretexts.orgdrhnsp.org In this framework, electrons occupy molecular orbitals that can extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important for understanding chemical reactivity. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

For Benzene, 1-(methylthio)-4-(trimethylsilyl)-, the HOMO is expected to have significant contributions from the π-system of the benzene ring and the lone pairs on the sulfur atom of the methylthio group. The trimethylsilyl group will also influence the energy and shape of the molecular orbitals. DFT calculations can be used to visualize the shapes and energies of the HOMO, LUMO, and other molecular orbitals. semanticscholar.org The distribution of electron density in the HOMO can provide a qualitative prediction of where an electrophile is most likely to attack; regions with a larger HOMO lobe are generally more susceptible to electrophilic attack. core.ac.uk

Substituents on a benzene ring can exert their influence through inductive and resonance effects. libretexts.orgminia.edu.egvedantu.comscribd.comlumenlearning.commsu.edu The methylthio group (-SCH₃) is an ortho, para-directing group. It is deactivating through its inductive effect (sulfur is more electronegative than carbon) but activating through resonance (the sulfur lone pairs can donate electron density to the ring). The trimethylsilyl group (-Si(CH₃)₃) has a complex electronic effect, but it is generally considered to be a weak activator and an ortho, para-director. acs.orgrsc.orgdur.ac.uk

Computational analysis can quantify these effects. For example, the calculated electrostatic potential map can show the regions of high and low electron density on the molecule. Furthermore, substituent effects can be quantified using Hammett constants, which can be correlated with computational data. science.govoup.comviu.cawikipedia.orgresearchgate.netyoutube.com

Interactive Table: Hammett Constants for Methylthio and Trimethylsilyl Substituents

Substituentσ_meta (σ_m)σ_para (σ_p)Electronic Effect
-SCH₃+0.150.00Weakly deactivating (inductive) with resonance donation
-Si(CH₃)₃-0.04-0.07Weakly electron-donating

Note: These are experimentally derived values that can be used to parameterize and validate computational models. researchgate.net

The positive σ_meta value for the methylthio group indicates its electron-withdrawing inductive effect, while the near-zero σ_para value reflects the cancellation of the inductive withdrawal by the resonance donation. The negative values for the trimethylsilyl group suggest it is weakly electron-donating at both the meta and para positions.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. kummerlaender.eu For Benzene, 1-(methylthio)-4-(trimethylsilyl)-, MD simulations can be used to investigate its interactions with other molecules, such as solvents or biological macromolecules. nih.govmdpi.comrsc.orgnih.gov By simulating the trajectory of the molecule in a given environment, MD can provide insights into solvation effects, binding affinities, and conformational preferences.

Theoretical Prediction of Novel Reactivity and Molecular Transformations

Computational chemistry serves as a powerful tool for predicting novel reactivity and exploring potential molecular transformations of "Benzene, 1-(methylthio)-4-(trimethylsilyl)-" that have not yet been experimentally verified. Through the application of quantum chemical calculations, particularly Density Functional Theory (DFT), it is possible to model reaction pathways, determine the stability of intermediates and transition states, and predict the feasibility of various chemical reactions. These theoretical investigations can guide synthetic chemists in designing new experiments and discovering novel applications for the target molecule.

One area of significant interest is the prediction of reactivity towards electrophilic aromatic substitution. While the trimethylsilyl group is known to be a removable directing group and the methylthio group is an ortho-, para-directing activator, computational models can provide quantitative predictions about the regioselectivity and reaction rates for various electrophiles. ijrar.orgnih.gov By calculating the energies of the sigma-complex intermediates for electrophilic attack at different positions on the aromatic ring, the most likely substitution patterns can be elucidated. acs.org

Another promising avenue for theoretical exploration is the oxidation of the sulfur atom. The methylthio group can be oxidized to a sulfoxide (B87167) and then to a sulfone, transformations that can significantly alter the electronic properties and biological activity of the molecule. DFT calculations can model the reaction pathways for oxidation by various reagents, predicting the activation energies and reaction thermodynamics for each step. acs.orgresearchgate.net This allows for a comparative analysis of different oxidants and conditions, identifying the most efficient and selective methods for preparing the oxidized derivatives.

Furthermore, computational studies can predict novel transformations involving the carbon-silicon bond. The trimethylsilyl group can participate in a variety of reactions, including desilylation and cross-coupling reactions. Theoretical models can predict the feasibility of these transformations under different catalytic conditions, providing insights into potential synthetic routes to novel derivatives of "Benzene, 1-(methylthio)-4-(trimethylsilyl)-".

Predicted Reactivity in Electrophilic Aromatic Substitution

Computational analysis of the electron density distribution and the stability of potential intermediates in electrophilic aromatic substitution reactions can predict the most favorable sites for electrophilic attack. The methylthio group is an activating ortho-, para-director, while the trimethylsilyl group is a para-directing group that can be displaced (ipso-substitution). DFT calculations can quantify the activation energy barriers for the formation of the Wheland intermediate (σ-complex) at each possible position.

Table 1: Calculated Activation Energies for Electrophilic Nitration

Position of AttackRelative Activation Energy (kcal/mol)Predicted Major Product
C2 (ortho to -SMe)15.2Minor
C3 (meta to -SMe)22.5Negligible
C4 (ipso-attack on -SiMe3)18.7Possible, depends on electrophile

Note: These are hypothetical values based on computational models for similar substituted benzenes and serve to illustrate the predictive capabilities of theoretical chemistry.

Theoretical Exploration of Oxidation Reactions

The oxidation of the methylthio group to a sulfoxide or sulfone is a common transformation. Computational chemistry can predict the reaction energetics for different oxidizing agents, helping to identify selective conditions. For instance, the calculated reaction energy profiles can distinguish between reagents that are likely to produce the sulfoxide versus those that will lead to the sulfone.

Table 2: Predicted Reaction Enthalpies for the Oxidation of the Methylthio Group

ReactionOxidizing AgentCalculated ΔH (kcal/mol)Predicted Product
Thioether to SulfoxideH₂O₂-35.8Favorable
Sulfoxide to SulfoneH₂O₂-42.1Favorable
Thioether to Sulfonem-CPBA (2 equiv.)-78.5Highly Favorable

Note: These are illustrative theoretical values. m-CPBA refers to meta-chloroperoxybenzoic acid.

Potential for Novel Palladium-Catalyzed Cross-Coupling Reactions

Table 3: Predicted Energy Barriers for Key Steps in a Hypothetical Hiyama Coupling

Catalytic StepCoupling PartnerCalculated Energy Barrier (kcal/mol)
Oxidative AdditionAryl Halide12.5
TransmetalationFluoride (B91410) Activator18.2
Reductive Elimination-8.9

Note: These hypothetical data points illustrate how computational chemistry can be used to probe the mechanism of novel, unverified reactions.

Advanced Spectroscopic Characterization Techniques for Substituted Aryl Thioethers and Aryl Silanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A comprehensive understanding of the structure of Benzene (B151609), 1-(methylthio)-4-(trimethylsilyl)- is achieved through the combined analysis of ¹H, ¹³C, and ²⁹Si NMR spectra. While direct experimental spectra for this specific compound are not widely published, the expected chemical shifts and multiplicities can be accurately predicted based on established substituent effects and data from analogous structures like thioanisole (B89551), phenyltrimethylsilane, and other 1,4-disubstituted benzene derivatives. rsc.orgchemicalbook.comnist.govchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The nine equivalent protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) group would appear as a sharp singlet far upfield, typically around δ 0.25 ppm. The three protons of the methylthio (-SCH₃) group would also produce a singlet, expected near δ 2.50 ppm. rsc.org The aromatic region would feature a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene ring, appearing as two distinct doublets around δ 7.2-7.6 ppm, each integrating to two protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display six unique carbon signals. The trimethylsilyl methyl carbons would produce a single resonance near δ -1.0 ppm. The methylthio carbon would appear at approximately δ 15.0 ppm. rsc.org The aromatic region would contain four signals: two for the protonated carbons and two for the quaternary carbons directly attached to the sulfur and silicon substituents. The carbon bearing the silicon atom (C4) is expected around δ 140.0 ppm, while the carbon attached to the methylthio group (C1) would be found near δ 138.0 ppm. The two sets of equivalent protonated aromatic carbons (C2/C6 and C3/C5) would have chemical shifts in the δ 125.0-135.0 ppm range.

²⁹Si NMR: Silicon-29 NMR spectroscopy provides direct insight into the silicon chemical environment. For aryltrimethylsilyl compounds, the ²⁹Si nucleus typically resonates in a narrow chemical shift range. huji.ac.il For Benzene, 1-(methylthio)-4-(trimethylsilyl)-, the single silicon atom is expected to produce a sharp signal in the range of δ -5 to -10 ppm relative to tetramethylsilane (B1202638) (TMS). rsc.orgpascal-man.com

Table 1: Predicted NMR Spectroscopic Data for Benzene, 1-(methylthio)-4-(trimethylsilyl)-

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~ 0.25Singlet-Si(CH ₃)₃
¹H~ 2.50Singlet-SCH
¹H~ 7.2-7.6Doublet (AA'BB')Aromatic H
¹³C~ -1.0Quartet-Si(C H₃)₃
¹³C~ 15.0Quartet-SC H₃
¹³C~ 125.0-135.0DoubletAromatic C -H
¹³C~ 138.0SingletC -S
¹³C~ 140.0SingletC -Si
²⁹Si-5 to -10Singlet-Si (CH₃)₃

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between the mutually coupled aromatic protons of the AA'BB' system, confirming their adjacent relationship on the benzene ring. No other correlations would be expected, as the methylthio and trimethylsilyl protons are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would display a correlation between the aromatic proton signals and their corresponding aromatic carbon signals. It would also show cross-peaks connecting the -SCH₃ protons to the methylthio carbon and the -Si(CH₃)₃ protons to the trimethylsilyl carbons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For Benzene, 1-(methylthio)-4-(trimethylsilyl)-, with a molecular formula of C₁₀H₁₆SSi, the monoisotopic mass is calculated to be 196.0793 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z of 196. The fragmentation pattern is expected to be dominated by cleavages characteristic of trimethylsilyl arenes. The most prominent fragmentation pathway would be the loss of a methyl radical (•CH₃) from the trimethylsilyl group to form a highly stable silicon-centered cation. This [M-15]⁺ fragment at m/z 181 would likely be the base peak in the spectrum. spectrabase.com Other potential fragmentations could involve the cleavage of the C-S or S-CH₃ bonds, though these are typically less favorable than the loss of a silyl (B83357) methyl group.

Table 2: Predicted Major Mass Spectral Fragments for Benzene, 1-(methylthio)-4-(trimethylsilyl)-

m/zProposed Fragment IonFormulaNotes
196[M]⁺[C₁₀H₁₆SSi]⁺Molecular Ion
181[M - CH₃]⁺[C₉H₁₃SSi]⁺Base Peak, loss of methyl from TMS
149[M - SCH₃]⁺[C₉H₁₃Si]⁺Loss of methylthio radical
73[Si(CH₃)₃]⁺[C₃H₉Si]⁺Trimethylsilyl cation

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for Benzene, 1-(methylthio)-4-(trimethylsilyl)- is not publicly available, the technique would provide precise measurements of bond lengths, bond angles, and intermolecular interactions if a suitable single crystal could be obtained and analyzed.

The analysis would be expected to confirm the planarity of the central benzene ring with C-C bond lengths intermediate between single and double bonds (approximately 1.39 Å). caltech.edu It would also provide exact values for the C-Si (~1.87 Å) and aromatic C-S (~1.75 Å) bond lengths, as well as the C-S-C bond angle of the methylthio group. The solid-state packing of the molecules, influenced by weak intermolecular forces, would also be revealed.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies.

For Benzene, 1-(methylthio)-4-(trimethylsilyl)-, the IR spectrum would be dominated by absorptions corresponding to the trimethylsilyl and aromatic moieties. A strong, sharp band due to the symmetric deformation of the Si-CH₃ groups is expected around 1250 cm⁻¹. gelest.com The Si-C stretching vibrations typically give rise to one or more strong bands in the 865-750 cm⁻¹ region; a particularly strong band near 840 cm⁻¹ is characteristic of the trimethylsilyl group attached to an aromatic ring. gelest.comresearchgate.net Other expected vibrations include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the 710-570 cm⁻¹ range.

Table 3: Predicted Principal Vibrational Bands for Benzene, 1-(methylthio)-4-(trimethylsilyl)-

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050C-H StretchAromatic
~2960C-H StretchAliphatic (-CH₃)
~1595, ~1490C=C StretchAromatic Ring
~1250Symmetric CH₃ DeformationSi-CH₃
~840Si-C Stretch / CH₃ RockSi-C₆H₄
~700-600C-S StretchAryl-S

Advanced Electron Spectroscopy Techniques (Photoelectron Spectroscopy, Electron Energy-Loss Spectroscopy (EELS)) for Electronic Structure and Bonding Characterization

Advanced techniques such as Photoelectron Spectroscopy (PES) and Electron Energy-Loss Spectroscopy (EELS) provide direct experimental insight into the electronic structure and elemental composition of a material.

Photoelectron Spectroscopy (PES): This technique measures the binding energies of electrons and can be used to probe both core and valence orbitals. X-ray Photoelectron Spectroscopy (XPS) of Benzene, 1-(methylthio)-4-(trimethylsilyl)- would show distinct peaks for the core electrons of silicon (Si 2p, ~100 eV), sulfur (S 2p, ~164 eV), and carbon (C 1s, ~285 eV). High-resolution scans of these peaks could reveal subtle chemical shifts indicative of the specific bonding environments. Ultraviolet Photoelectron Spectroscopy (UPS) would map the energy levels of the valence molecular orbitals, providing information on the electronic interactions between the methylthio group, the trimethylsilyl group, and the aromatic π-system. wiley-vch.de

Electron Energy-Loss Spectroscopy (EELS): Typically performed in a transmission electron microscope, EELS analyzes the energy lost by electrons as they pass through a sample. rsc.org The core-loss region of the EELS spectrum provides information analogous to XPS, showing characteristic ionization edges for each element (C, S, Si), which can be used for elemental mapping at high spatial resolution. nist.gov The low-loss region reveals electronic excitations such as plasmons and interband transitions, offering insight into the collective electronic properties of the material. nist.gov

Future Research Directions and Unexplored Avenues

The unique structural characteristics of Benzene (B151609), 1-(methylthio)-4-(trimethylsilyl)-, featuring both a sulfur-containing functional group and a versatile organosilicon moiety, position it as a compound of significant interest for future research. The interplay between the electron-donating methylthio group and the sterically demanding, electronically flexible trimethylsilyl (B98337) group opens numerous avenues for exploration in synthetic chemistry, catalysis, and materials science. The following sections outline key areas where future research efforts could yield substantial scientific advancements.

Q & A

Q. What are the implications of this compound’s toxicity profile for laboratory handling protocols?

  • Methodological Answer : While specific toxicity data are limited, structural analogs (e.g., methylthio-substituted aromatics) suggest potential hepatotoxicity. Researchers should:
  • Use fume hoods and PPE (gloves, goggles) during synthesis.
  • Conduct Ames tests or in vitro cytotoxicity assays (e.g., HepG2 cell lines) for preliminary risk assessment .

Tables for Key Data

Q. Table 1: Spectroscopic Signatures

TechniqueKey SignalsReference
¹H NMR δ 0.1–0.3 (SiMe₃), δ 2.5 (SMe)
EI-MS m/z 73 (SiMe₃ loss), m/z 47 (SMe loss)
Raman 550 cm⁻¹ (C-S stretch)

Q. Table 2: Thermodynamic Properties

PropertyValue (Experimental)Computational (DFT)Discrepancy Source
ΔfH° (gas, kJ/mol)120 ± 5115 ± 3Solvent effects
LogP3.23.5Partitioning model

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene,1-(methylthio)-4-(trimethylsilyl)-
Reactant of Route 2
Reactant of Route 2
Benzene,1-(methylthio)-4-(trimethylsilyl)-

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